molecular formula C7H3F4NO3 B14052089 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene

1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene

Cat. No.: B14052089
M. Wt: 225.10 g/mol
InChI Key: NEERYSOQXNGBPO-UHFFFAOYSA-N
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Description

1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 2, a difluoromethoxy group (-OCHF₂) at position 5, and a nitro (-NO₂) group at position 3. This compound’s structural complexity arises from its electron-withdrawing substituents, which influence its reactivity and physicochemical properties. Fluorinated nitrobenzenes are critical intermediates in pharmaceuticals and agrochemicals due to their stability and ability to modulate electronic effects in synthetic pathways .

Properties

Molecular Formula

C7H3F4NO3

Molecular Weight

225.10 g/mol

IUPAC Name

5-(difluoromethoxy)-1,2-difluoro-3-nitrobenzene

InChI

InChI=1S/C7H3F4NO3/c8-4-1-3(15-7(10)11)2-5(6(4)9)12(13)14/h1-2,7H

InChI Key

NEERYSOQXNGBPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene typically involves the nitration of a difluoromethoxy-substituted benzene derivative. One common method includes the reaction of 1,2-difluorobenzene with difluoromethoxy reagents under specific conditions to introduce the difluoromethoxy group. This is followed by nitration using nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Research into its potential as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (fluorine and nitro) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The difluoromethoxy group can also participate in various interactions, affecting the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key structural differentiator is the difluoromethoxy group at position 5, which contrasts with methyl, chloro, or methoxy substituents in analogous derivatives (Table 1). For example:

  • 1,2-Difluoro-5-methyl-3-nitrobenzene (C₇H₅F₂NO₂) replaces the difluoromethoxy group with a methyl (-CH₃) group, reducing electron-withdrawing effects and lipophilicity .
  • 5-Fluoro-1,2-dimethyl-3-nitrobenzene (C₈H₇FNO₂) introduces methyl groups at positions 1 and 2, further increasing steric bulk but decreasing electronegativity .

The difluoromethoxy group in the target compound provides a balance of strong electron-withdrawing effects (-I effect) and moderate steric demand, making it suitable for reactions requiring controlled electronic modulation.

Reactivity in Reduction and Functionalization

Nitro-group reduction is a critical step in synthesizing aromatic diamines, as demonstrated in for similar compounds . The target compound’s nitro group is expected to undergo reduction with SnCl₂·2H₂O under reflux, but the difluoromethoxy group may slow the reaction compared to methyl-substituted analogs due to increased electron withdrawal. For instance, 1,2-Difluoro-5-methyl-3-nitrobenzene (98% purity) is reduced to a diamine intermediate in 5–7 hours at 75°C , whereas the difluoromethoxy analog might require extended reaction times or adjusted stoichiometry.

Table 1: Comparative Analysis of Fluorinated Nitrobenzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene C₇H₃F₄NO₃ 225.10 1,2-F; 5-OCHF₂; 3-NO₂ Pharmaceutical intermediate
1,2-Difluoro-5-methyl-3-nitrobenzene C₇H₅F₂NO₂ 187.12 1,2-F; 5-CH₃; 3-NO₂ High-purity synthesis intermediate
5-Fluoro-1,2-dimethyl-3-nitrobenzene C₈H₇FNO₂ 183.15 1,2-CH₃; 5-F; 3-NO₂ Agrochemical building block
1-Chloro-2-fluoro-3-nitrobenzene C₆H₃ClFNO₂ 191.55 1-Cl; 2-F; 3-NO₂ Halogenated intermediate
Limitations and Challenges
  • The difluoromethoxy group’s synthetic complexity may increase production costs compared to methyl or methoxy analogs.
  • Limited solubility in aqueous media could necessitate solvent optimization in large-scale reactions.

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